molecular formula C12H20N4O B2721935 1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1353985-49-5

1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2721935
CAS No.: 1353985-49-5
M. Wt: 236.319
InChI Key: BKBJTJLPZGWWHR-UHFFFAOYSA-N
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Description

1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C12H20N4O It is known for its unique structure, which includes a pyrimidine ring substituted with a diethylamino group and a pyrrolidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors. Commonly, diethylamine is reacted with a suitable pyrimidine precursor under controlled conditions to introduce the diethylamino group at the 6-position of the pyrimidine ring.

    Introduction of the Pyrrolidin-3-ol Moiety: The pyrrolidin-3-ol moiety is introduced through a nucleophilic substitution reaction. This involves reacting the diethylamino-substituted pyrimidine with a suitable pyrrolidine derivative under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may bind to nucleic acids or proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol: Similar structure with a dimethylamino group instead of a diethylamino group.

    1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-ol: Contains a piperidine ring instead of a pyrrolidine ring.

    1-(6-(Diethylamino)pyrimidin-4-yl)morpholin-3-ol: Features a morpholine ring in place of the pyrrolidine ring.

Uniqueness

1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of a diethylamino-substituted pyrimidine ring and a pyrrolidin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[6-(diethylamino)pyrimidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-15(4-2)11-7-12(14-9-13-11)16-6-5-10(17)8-16/h7,9-10,17H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBJTJLPZGWWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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